Enzymatic Inhibition Potency Relative to Clinically Validated Aromatase Inhibitor Fadrozole (CGS 16949A)
The tetrahydroimidazo[1,5-a]pyridine scaffold is the core pharmacophore of Fadrozole (CGS 16949A), a clinically studied nonsteroidal aromatase inhibitor. Quantitative benchmarks from the clinically validated analog establish class-level potency expectations: Fadrozole inhibits human placental aromatase with an IC₅₀ of 4.5–6.4 nM . In comparative brain aromatase assays, CGS 16949A exhibits approximately 50-fold lower Kᵢ and IC₅₀ values than steroidal inhibitors 4-hydroxy-androstenedione (4-OH-A) and 1,4,6-androstatrien-3,17-dione (ATD), and at least one order of magnitude greater selectivity over 5α/5β-reductase [1]. This demonstrates that the tetrahydroimidazo[1,5-a]pyridine core—when appropriately substituted—delivers low-nanomolar enzymatic potency and substantial selectivity margins. The 3-ethyl-1-amine derivative provides an alternative substitution vector (position 3 ethyl + position 1 amine) versus the 5-aryl substitution in Fadrozole, enabling exploration of distinct SAR space around the same validated pharmacophore.
| Evidence Dimension | Aromatase (CYP19A1) inhibitory potency — IC₅₀ |
|---|---|
| Target Compound Data | No direct enzymatic data available for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine; scaffold is identical to Fadrozole core |
| Comparator Or Baseline | Fadrozole (CGS 16949A): IC₅₀ = 4.5–6.4 nM vs. human placental aromatase . Steroidal comparators: 4-OH-A and ATD exhibit ~50-fold higher Kᵢ/IC₅₀ values. Selectivity margin: >10-fold over 5α/5β-reductase [1] |
| Quantified Difference | Fadrozole: ~50-fold more potent than steroidal aromatase inhibitors; >10-fold selectivity margin vs. off-target androgen-metabolizing enzymes. Data for target compound not yet established |
| Conditions | Human placental microsomal aromatase assay; ³H₂O release from [1β,2β-³H]testosterone; gerbil and dove hypothalamic aromatase ³H₂O microassay [1] |
Why This Matters
Prospective users evaluating the tetrahydroimidazo[1,5-a]pyridine scaffold for aromatase-targeted programs can anchor their expectations to the well-characterized sub-10 nM potency and >10-fold selectivity of the Fadrozole series, while the 3-ethyl-1-amine substitution pattern represents an underexplored vector for novel intellectual property generation.
- [1] Hutchison, J.B. et al. In vitro potency and selectivity of the non-steroidal androgen aromatase inhibitor CGS 16949A compared to steroidal inhibitors in the brain. J. Steroid Biochem. Mol. Biol. 1992. DOI: 10.1016/0960-0760(92)90162-B. Kᵢ = 0.03–0.06 nM; ~50× lower than steroidal comparators. View Source
